molecular formula C23H21ClN4O3 B11177709 6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11177709
M. Wt: 436.9 g/mol
InChI Key: HHJVYXMYVBKPFU-UHFFFAOYSA-N
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Description

  • Starting materials: Triazoloquinazolinone, 3-chlorophenylboronic acid, and 3,4-dimethoxyphenylboronic acid.
  • Reaction: Suzuki coupling reaction.
  • Conditions: Palladium catalyst, base, and heating.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl and dimethoxyphenyl groups are then introduced via substitution reactions.

  • Step 1: Synthesis of Quinazolinone Core

    • Starting materials: Anthranilic acid and formamide.
    • Reaction: Cyclization to form quinazolinone.
    • Conditions: Heating under reflux.
  • Step 2: Formation of Triazole Ring

    • Starting materials: Quinazolinone derivative and hydrazine hydrate.
    • Reaction: Cyclization to form triazoloquinazolinone.
    • Conditions: Heating under reflux.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazoloquinazolinone derivatives.

    Substitution: Halogenated or nitrated triazoloquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 6-(3-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

Compared to similar compounds, 6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups. These substituents enhance its biological activity and specificity, making it a more potent and selective inhibitor of its molecular targets.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H21ClN4O3/c1-30-19-7-6-14(11-20(19)31-2)22-21-17(27-23-25-12-26-28(22)23)9-15(10-18(21)29)13-4-3-5-16(24)8-13/h3-8,11-12,15,22H,9-10H2,1-2H3,(H,25,26,27)

InChI Key

HHJVYXMYVBKPFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=NC=NN25)OC

Origin of Product

United States

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